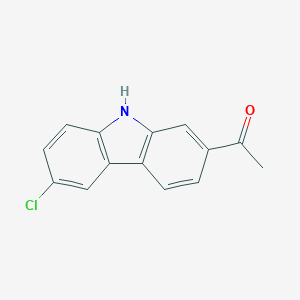

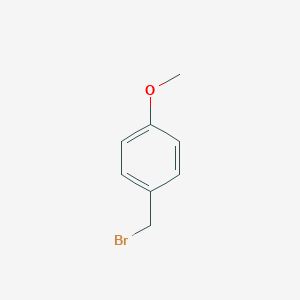

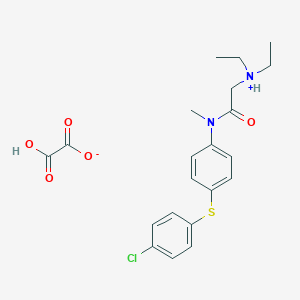

![molecular formula C12H20O8S B024940 (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide CAS No. 106571-12-4](/img/structure/B24940.png)

(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le fumarate de monométhyle peut être synthétisé par l'alcoolyse de l'anhydride maléique avec du méthanol, produisant du maléate de monométhyle. Cet intermédiaire est ensuite isomérisé en fumarate de monométhyle . Les conditions de réaction comprennent :

- Réaction d'alcoolyse à température ambiante.

- Réaction d'isomérisation utilisant de l'acétate d'éthyle et du chlorure de fumaryl à 80-100°C pendant 60-120 minutes .

Méthodes de production industrielle : La production industrielle du fumarate de monométhyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :

- Alcoolyse de l'anhydride maléique avec du méthanol.

- Isomérisation du maléate de monométhyle en fumarate de monométhyle.

- Distillation pour éliminer l'acétate d'éthyle.

- Chauffage, refroidissement, séparation centrifuge et séchage sous vide pour obtenir le produit final .

Analyse Des Réactions Chimiques

Le fumarate de monométhyle subit diverses réactions chimiques, notamment :

Substitution : Il peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes : Des réactifs tels que l'acide chlorhydrique, le chlorure d'aluminium ou le chlorure de phtaloyle peuvent être utilisés comme catalyseurs dans le processus d'isomérisation.

Produits principaux : Le produit principal de ces réactions est le fumarate de monométhyle lui-même, qui peut réagir davantage pour former d'autres dérivés en fonction des conditions et des réactifs utilisés.

4. Applications de la recherche scientifique

Le fumarate de monométhyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés chimiques.

Médecine : Il est principalement utilisé dans le traitement des formes récurrentes de la sclérose en plaques.

Industrie : Il est utilisé dans la production d'autres dérivés du fumarate et comme antioxydant dans diverses formulations.

5. Mécanisme d'action

Le fumarate de monométhyle exerce ses effets en modifiant le facteur de transcription NFE2L2 (facteur 2 lié au facteur érythroïde 2 nucléaire) . NFE2L2 est une protéine à fermeture éclair de leucine basique qui régule l'expression des protéines antioxydantes, protégeant contre les dommages oxydatifs déclenchés par les blessures et l'inflammation . Ce mécanisme est crucial dans ses effets thérapeutiques dans la sclérose en plaques, où il aide à réduire le stress oxydatif et à ralentir les dommages aux fibres nerveuses protectrices dans le cerveau .

Applications De Recherche Scientifique

Monomethyl fumarate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds.

Medicine: It is primarily used in the treatment of relapsing forms of multiple sclerosis.

Mécanisme D'action

Monomethyl fumarate exerts its effects by altering the NFE2L2 (Nuclear factor erythroid 2-related factor 2) transcription factor . NFE2L2 is a basic leucine zipper protein that regulates the expression of antioxidant proteins, protecting against oxidative damage triggered by injury and inflammation . This mechanism is crucial in its therapeutic effects in multiple sclerosis, where it helps reduce oxidative stress and slow damage to protective nerve fibers in the brain .

Comparaison Avec Des Composés Similaires

Le fumarate de monométhyle est comparé à d'autres dérivés du fumarate tels que :

Fumarate de diméthyle : Également utilisé dans le traitement de la sclérose en plaques, il est métabolisé en fumarate de monométhyle dans le corps.

Fumarate de diroximel : Un autre dérivé du fumarate approuvé pour le traitement de la sclérose en plaques.

Fumarate de monoéthyle : Utilisé dans le traitement du psoriasis, c'est un autre dérivé ester de l'acide fumarique.

Unicité : Le fumarate de monométhyle est unique en raison de son rôle spécifique en tant que métabolite actif du fumarate de diméthyle et de sa capacité à moduler la voie NFE2L2, le rendant efficace pour réduire le stress oxydatif et l'inflammation .

Propriétés

Numéro CAS |

106571-12-4 |

|---|---|

Formule moléculaire |

C12H20O8S |

Poids moléculaire |

324.35 g/mol |

Nom IUPAC |

(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide |

InChI |

InChI=1S/C12H20O8S/c1-11(2)15-5-7(17-11)9-10(20-21(13,14)19-9)8-6-16-12(3,4)18-8/h7-10H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 |

Clé InChI |

QAUBTIDRQZLYPJ-ZYUZMQFOSA-N |

SMILES |

CC1(OCC(O1)C2C(OS(=O)(=O)O2)C3COC(O3)(C)C)C |

SMILES isomérique |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OS(=O)(=O)O2)[C@H]3COC(O3)(C)C)C |

SMILES canonique |

CC1(OCC(O1)C2C(OS(=O)(=O)O2)C3COC(O3)(C)C)C |

Synonymes |

1,2:5,6-Di-O-isopropylidene-3,4-O-sulfonyl-D-mannitol, [4R(R),5R(R)]-4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-1,3,2-dioxathiolane 2,2-dioxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

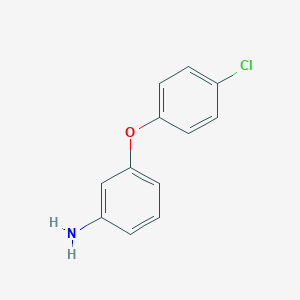

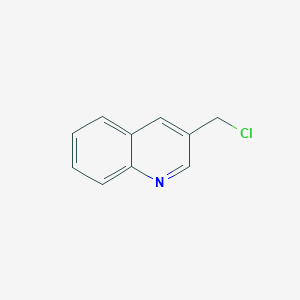

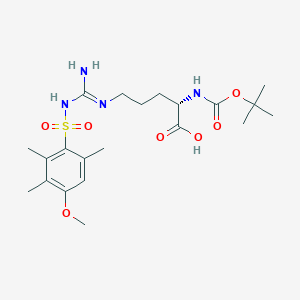

![Hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1H,4H,5H,8H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-4,8-dione](/img/structure/B24858.png)

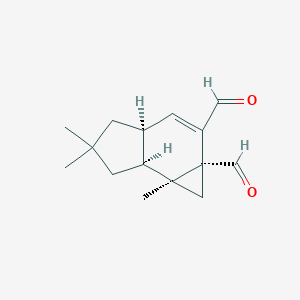

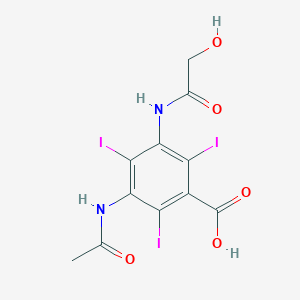

![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)

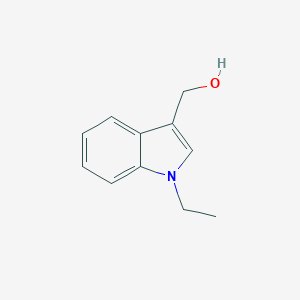

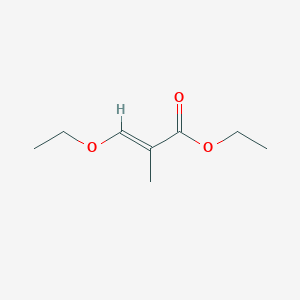

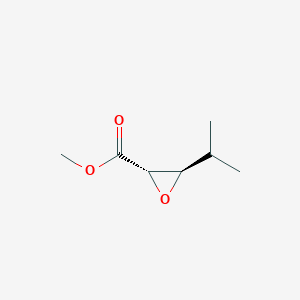

![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)